molecular formula C20H20BrN3O2S B4082269 1-(4-bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B4082269
M. Wt: 446.4 g/mol
InChI Key: XWGBVRABBRGMRG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound with a unique structure that combines a bromophenyl group, a triazole ring, and a sulfanyl ethanone moiety

Preparation Methods

The synthesis of 1-(4-bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The synthetic route may include:

    Preparation of 4-bromophenyl ethanone: This can be achieved through the bromination of acetophenone using bromine in the presence of a catalyst.

    Synthesis of the triazole ring: The triazole ring can be synthesized via a cyclization reaction involving ethyl hydrazine and phenoxyacetaldehyde.

    Formation of the sulfanyl ethanone moiety: This involves the reaction of the triazole derivative with ethanethiol under specific conditions to introduce the sulfanyl group.

    Final assembly: The final step involves coupling the bromophenyl ethanone with the triazole-sulfanyl derivative under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the sulfanyl ethanone moiety.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting cellular functions: Interfering with the normal functioning of cellular components, leading to cell death or inhibition of cell growth.

The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(4-fluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Similar structure but with a fluorine atom instead of bromine.

    1-(4-methylphenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-2-[[4-ethyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2S/c1-3-24-19(14(2)26-17-7-5-4-6-8-17)22-23-20(24)27-13-18(25)15-9-11-16(21)12-10-15/h4-12,14H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGBVRABBRGMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
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1-(4-bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
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1-(4-bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
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1-(4-bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
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1-(4-bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
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1-(4-bromophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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